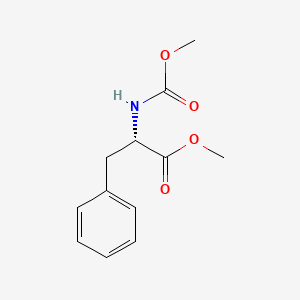

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

Description

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate is a chiral amino acid ester derivative featuring a methoxycarbonyl-protected amino group and a phenyl side chain. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in antitumor agent development. Its structure combines a methyl ester group at the carboxyl terminus, a methoxycarbonyl (Moc) group on the α-amino position, and a hydrophobic phenyl moiety at the β-carbon (). Key physicochemical properties include:

- Molecular formula: C₁₂H₁₅NO₄

- Molecular weight: 237.25 g/mol (calculated from analogs).

- Stereochemistry: The (S)-configuration at the α-carbon ensures enantioselective interactions in biological systems, a feature critical for drug efficacy .

Synthetic routes often involve coupling reactions using reagents like EDC/HOBt and DIPEA, as seen in structurally related compounds ().

Properties

IUPAC Name |

methyl (2S)-2-(methoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-11(14)10(13-12(15)17-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHFRPSFLTXYEP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442486 | |

| Record name | Methyl N-(methoxycarbonyl)-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41844-71-7 | |

| Record name | Methyl N-(methoxycarbonyl)-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-methoxycarbamoyl-3-phenyl-propionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Methodologies

Sequential Protection and Esterification

Amino Group Protection via Methyl Chloroformate

The α-amino group of L-phenylalanine is protected using methyl chloroformate (ClCOOCH₃) under basic aqueous conditions. In a representative procedure, L-phenylalanine is dissolved in a mixture of water and sodium bicarbonate (NaHCO₃) at 0°C. Methyl chloroformate is added dropwise, facilitating the formation of N-methoxycarbonyl-L-phenylalanine via nucleophilic acyl substitution. The reaction is quenched with dilute hydrochloric acid, and the product is extracted into an organic solvent such as dichloromethane. This method ensures minimal racemization due to the mild basic conditions (pH ~8–9).

Carboxylic Acid Esterification

The protected amino acid undergoes esterification with methanol using thionyl chloride (SOCl₂) as an activating agent. In a typical protocol, N-methoxycarbonyl-L-phenylalanine is suspended in anhydrous methanol, and thionyl chloride is added dropwise at 0°C. The mixture is refluxed for 24 hours, yielding the methyl ester after solvent removal and recrystallization from ethyl acetate/ethanol. This step achieves quantitative conversion (97% yield) but requires careful temperature control to prevent decomposition of the methoxycarbonyl group.

Esterification Followed by Amino Protection

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

L-Phenylalanine is first converted to its methyl ester hydrochloride salt by treatment with thionyl chloride in methanol. The reaction proceeds via in situ generation of HCl, which protonates the amino group, minimizing racemization during esterification. The product is isolated as a white solid (mp 150–154°C) after recrystallization, with a reported yield of 97%.

Methoxycarbonylation of the Amino Group

The methyl ester hydrochloride is neutralized with sodium bicarbonate and reacted with methyl chloroformate in dichloromethane. Triethylamine (Et₃N) is added to scavenge HCl, promoting the formation of the N-methoxycarbonyl derivative. Purification via flash chromatography (20% ethyl acetate/hexanes) affords the target compound in 82% yield. Notably, this method preserves the (S)-configuration, as evidenced by optical rotation measurements ([α]D = –3.0° in H₂O).

Coupling Reagent-Assisted Synthesis

Role of TCBOXY in Racemization-Free Esterification

The coupling reagent (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) enables efficient esterification under mild conditions. In a representative procedure, N-methoxycarbonyl-L-phenylalanine is dissolved in tetrahydrofuran (THF) and treated with TCBOXY (1.1 equiv) and methanol. The reaction proceeds at room temperature for 2 hours, yielding the methyl ester in 94% yield without detectable racemization. This method is particularly advantageous for acid-sensitive substrates.

Mechanistic Insights

TCBOXY activates the carboxylic acid via formation of a mixed anhydride intermediate, which reacts with methanol to generate the ester. The electron-withdrawing trichlorobenzoyl group enhances the electrophilicity of the activated species, ensuring rapid esterification at ambient temperature.

Comparative Analysis of Preparation Methods

Reaction Optimization and Conditions

Solvent and Temperature Effects

- Sequential Protection : Dichloromethane and methanol are preferred for their compatibility with methyl chloroformate and thionyl chloride, respectively. Elevated temperatures (>40°C) during esterification risk decomposition of the methoxycarbonyl group.

- TCBOXY Method : Tetrahydrofuran (THF) optimizes reagent solubility and reaction kinetics, enabling completion within 2 hours at room temperature.

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). For example, coupling with H-Gly-OtBu using EDCI/HOBt affords dipeptides in 76% yield.

Pharmaceutical Intermediates

Hydrolysis of the methyl ester under basic conditions yields N-methoxycarbonyl-L-phenylalanine, a precursor to angiotensin-converting enzyme (ACE) inhibitors.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in enzyme-substrate interactions and protein engineering.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Insights :

Amino Group Protection: The methoxycarbonyl (Moc) group in the target compound offers moderate steric hindrance and stability under acidic conditions, contrasting with the tert-butoxycarbonyl (Boc) group in N-Boc-L-phenylalanine methyl ester, which provides bulkier protection and requires strong acids (e.g., TFA) for deprotection . Free amino analogs (e.g., (S)-Methyl 2-amino-3-phenylpropanoate) lack protection, making them reactive but prone to oxidation, limiting their utility in multi-step syntheses .

Substituent Effects on Bioactivity :

- Bromo and Boc-leucine modifications (e.g., Compound 5a) enhance antitumor activity by introducing halogen-mediated cytotoxicity and hydrophobic interactions with cellular targets .

- Triazine-based analogs (e.g., triflusulfuron) prioritize herbicidal over antitumor activity due to sulfonylurea moieties targeting plant acetolactate synthase .

Stereochemical Specificity :

- The (S)-configuration in the target compound and its analogs ensures compatibility with biological systems (e.g., enzyme active sites), whereas (R)-isomers may exhibit reduced or null activity .

Biological Activity

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, with the CAS number 41844-71-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO4. The compound features a chiral center, contributing to its stereochemical properties and potential biological effects.

Synthesis and Characterization

The synthesis of this compound has been documented in several studies. For instance, one method involves the reaction of oxamic acids under electrochemical conditions, followed by purification through column chromatography . Characterization techniques such as NMR and IR spectroscopy have been employed to confirm the structure and purity of the synthesized compound .

Metabolic Pathways

Research indicates that this compound may interact with various metabolic pathways. It is suggested to have implications in enzyme modulation, particularly in pathways involving amino acid metabolism.

Antioxidant Activity

A study investigating related compounds found that derivatives of this compound exhibited significant antioxidant activity. This was evaluated using assays such as DPPH radical scavenging and reducing power tests. These findings highlight the potential for this compound to mitigate oxidative stress in biological systems.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antimicrobial properties, which could be beneficial in developing new therapeutic agents against resistant bacterial strains.

Case Studies and Research Findings

- Electrochemical Synthesis : A study focused on the electrochemical synthesis of related compounds demonstrated the efficiency of this method in producing high yields of this compound, showcasing its potential for scalable production .

- Enzyme Inhibition Studies : Research has indicated that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders .

- Antioxidant and Antimicrobial Evaluation : Various assays have been conducted to evaluate the antioxidant and antimicrobial activities of this compound. Results showed promising activity against certain pathogens, suggesting its potential use in pharmaceuticals.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via peptide coupling or condensation reactions. For example, a related constrained dipeptide analog was prepared by reacting an amino-protected intermediate (e.g., Boc-protected pyrrolidinone) with methyl 3-phenylpropanoate derivatives in dry acetonitrile, using coupling agents like PyOAP (7-azabenzotriazol-1-yloxy-tris-pyrrolidino-phosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) . Stereochemical integrity is maintained by using enantiomerically pure starting materials and monitoring via chiral HPLC or optical rotation. Final products are purified via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR are used to verify the methoxycarbonyl group (δ ~3.6–3.8 ppm for methyl ester), phenyl protons (δ ~7.2–7.4 ppm), and amide linkages (δ ~5.0–5.5 ppm for NH) .

- Mass spectrometry : FAB-MS or ESI-MS confirms molecular ion peaks (e.g., [M+H] for intermediates) .

- X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves absolute stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a chiral building block for constrained dipeptides or β-turn mimetics in drug discovery. For instance, analogs have been incorporated into tubulysin derivatives to study antitumor activity by disrupting microtubule dynamics . The methoxycarbonyl group enhances metabolic stability compared to free carboxylic acids .

Advanced Research Questions

Q. How can computational tools like OSIRIS Property Explorer guide toxicity assessments of derivatives, and how do these predictions compare to experimental data?

- Methodological Answer : OSIRIS predicts toxicity endpoints (mutagenicity, tumorigenicity) by analyzing structural alerts. For example, N-(α-bromoacyl)-α-amino esters were computationally predicted to be non-toxic, which aligned with in vitro cytotoxicity assays (e.g., IC values >100 µM in cancer cell lines) . Discrepancies arise when reactive intermediates (e.g., brominated byproducts) form during synthesis, necessitating experimental validation via Ames tests or zebrafish models .

Q. What strategies optimize reaction yields in the synthesis of sterically hindered analogs?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of bulky intermediates .

- Coupling agents : PyOAP outperforms HOBt/EDC in sterically demanding environments due to its higher coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hrs to 2 hrs) for Boc-deprotection steps, minimizing side reactions .

Q. How do researchers reconcile contradictory data in enantiomeric excess (ee) measurements between NMR and chiral chromatography?

- Methodological Answer : Discrepancies may arise from dynamic stereochemical interconversion (e.g., atropisomerism) or impurities. For example, NMR diastereomeric splitting might suggest high ee, while chiral HPLC shows lower values due to trace solvents affecting column performance. Cross-validation using multiple techniques (e.g., Mosher ester analysis, circular dichroism) resolves such issues .

Q. What role does the methoxycarbonyl group play in modulating biological activity compared to free carboxylic acid derivatives?

- Methodological Answer : The methyl ester improves cell permeability by masking the carboxylic acid’s charge. In tubulysin analogs, esterified derivatives showed 10-fold higher IC values in cell assays compared to free acids, attributed to reduced intracellular hydrolysis . Post-assay LC-MS analysis confirmed ester hydrolysis to active acids .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between predicted (computational) and observed (experimental) solubility profiles?

- Methodological Answer : Computational models (e.g., QSPR) may underestimate solubility for crystalline derivatives due to lattice energy effects. Experimentally, solubility is measured in PBS (pH 7.4) and DMSO, with discrepancies resolved via thermal gravimetric analysis (TGA) to detect hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.